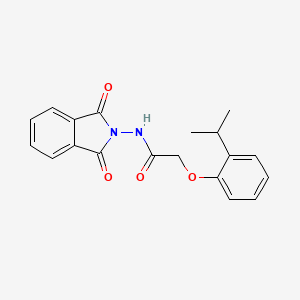![molecular formula C13H11N5OS B5812106 N-[2-(METHYLSULFANYL)PHENYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5812106.png)
N-[2-(METHYLSULFANYL)PHENYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(METHYLSULFANYL)PHENYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the target compound . The reaction conditions include the use of enaminonitriles and benzohydrazides, followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
N-[2-(METHYLSULFANYL)PHENYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Medicine: It has shown promise in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to the suppression of cancer cell proliferation . The compound interacts with molecular targets such as CDK2, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
N-[2-(METHYLSULFANYL)PHENYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-c]quinazolin-2-amines: These derivatives have shown potent anti-HIV and antibacterial activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibitory activity and potential use in cancer treatment.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-20-10-6-3-2-5-9(10)15-12(19)11-16-13-14-7-4-8-18(13)17-11/h2-8H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTWHZQHOGHMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)
![2-(4-fluorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5812030.png)
![2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5812038.png)
![[(Z)-[2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5812045.png)

![1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B5812063.png)

![3-{2-(4-chlorophenyl)-2-[(2,3,5,6-tetrafluorophenyl)hydrazono]ethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5812074.png)


![3-chloro-4-methyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5812094.png)


![N-[(E)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5812118.png)
